molecular formula C12H17NO2S B2904600 1-(Ethylsulfonyl)-3-phenylpyrrolidine CAS No. 1226427-35-5

1-(Ethylsulfonyl)-3-phenylpyrrolidine

Numéro de catalogue B2904600
Numéro CAS: 1226427-35-5
Poids moléculaire: 239.33
Clé InChI: DIWZEXSGWGBJNV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may involve experimental studies or computational modeling .


Physical And Chemical Properties Analysis

This involves the study of properties like solubility, melting point, boiling point, optical activity, and others. It may also involve studying the compound’s behavior under various conditions .

Applications De Recherche Scientifique

Rheumatoid Arthritis (RA)

“1-(Ethylsulfonyl)-3-phenylpyrrolidine” is a key component in the synthesis of Baricitinib , a drug approved for the treatment of moderate to severe rheumatoid arthritis in adults. It has shown efficacy in reducing joint pain, swelling, and inflammation, providing relief for patients who have not responded well to other disease-modifying antirheumatic drugs (DMARDs) .

Juvenile Idiopathic Arthritis (JIA)

Research into the efficacy and safety of Baricitinib, which includes “this compound” in its structure, extends to children and adolescents with JIA. This form of arthritis affects individuals under the age of 16, and the compound’s role in the medication could offer a new avenue for treatment .

Psoriatic Arthritis (PsA)

Psoriatic arthritis, characterized by joint inflammation and skin involvement, may also benefit from treatments derived from “this compound”. The compound’s properties could contribute to the development of effective therapies for this autoimmune condition .

Ankylosing Spondylitis (AS)

The potential application of “this compound” in treating ankylosing spondylitis is under investigation. This type of arthritis primarily affects the spine, and the compound could play a role in new treatments aimed at alleviating symptoms .

Systemic Lupus Erythematosus (SLE)

Preliminary studies suggest that derivatives of “this compound” may have therapeutic potential in systemic lupus erythematosus. This chronic autoimmune disease can affect multiple organs and systems, and the compound’s application in medication could lead to improved patient outcomes .

Atopic Dermatitis

Ongoing research into the use of “this compound” for atopic dermatitis is promising. This chronic inflammatory skin condition could be better managed with new treatments derived from the compound, offering relief from itchy, red, and inflamed skin .

COVID-19 Treatment

The compound has been investigated as a potential treatment for COVID-19, particularly in combination with other medications. Studies suggest that it may help reduce inflammation associated with severe cases of the virus, highlighting its versatility in medical applications .

Alopecia Areata

Lastly, “this compound” has shown promise in the treatment of alopecia areata, an autoimmune condition that causes hair loss. Its role in the development of Baricitinib could lead to effective treatments for this challenging condition .

Mécanisme D'action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules, and its effect on biological pathways .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. Material safety data sheets (MSDS) are often used as a source of this information .

Orientations Futures

This involves a discussion of unanswered questions about the compound and suggestions for future research. This could involve new synthetic routes, new applications, or deeper studies into its properties .

Propriétés

IUPAC Name

1-ethylsulfonyl-3-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-2-16(14,15)13-9-8-12(10-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWZEXSGWGBJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.